methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
Overview
Description
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3O2 and its molecular weight is 278.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride (CAS No. 1803608-17-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H13Cl2N3O2
- Molecular Weight : 278.13 g/mol
- CAS Number : 1803608-17-4
The biological activity of this compound is primarily attributed to its structural similarity with known pharmacophores that exhibit antibacterial and antifungal properties. The compound contains a benzodiazole moiety, which is recognized for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of related benzodiazole derivatives. For instance, compounds containing the benzodiazole structure have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Methyl 2-(aminomethyl)-1H-benzodiazole | 0.125 | MSSA |
Methyl 2-(aminomethyl)-1H-benzodiazole | 0.13–0.255 | MRSA |
Vancomycin | 0.5–1 | MRSA |
These findings suggest that methyl 2-(aminomethyl)-1H-benzodiazole-5-carboxylate dihydrochloride may possess similar or enhanced antibacterial properties compared to established antibiotics.
Antifungal Activity
The compound's activity against fungal pathogens has also been explored. Benzodiazole derivatives have been noted for their antifungal effects, particularly against Candida species. The mechanism involves disruption of fungal cell wall synthesis and function.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Biomed Research International evaluated several benzodiazole derivatives for their antimicrobial efficacy against clinical isolates of MRSA. The results indicated that specific modifications in the benzodiazole structure significantly enhanced antibacterial potency compared to traditional antibiotics . -
In Vitro Studies :
In vitro assays demonstrated that methyl 2-(aminomethyl)-1H-benzodiazole-5-carboxylate dihydrochloride exhibited promising results against a range of bacterial strains, with MIC values comparable to those of leading antibiotics .
Future Directions
The ongoing research into methyl 2-(aminomethyl)-1H-benzodiazole-5-carboxylate dihydrochloride's biological activity suggests several avenues for future investigation:
- Structural Modifications : Further chemical modifications could enhance its potency and broaden its spectrum of activity.
- Mechanistic Studies : Detailed studies are necessary to elucidate the exact mechanisms by which this compound exerts its antibacterial and antifungal effects.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;;/h2-4H,5,11H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUENRHMCXUCVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-17-4 | |
Record name | methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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